

5-Bromo-2-fluoro-3-methylphenylboronic acid structural information

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-fluoro-3-methylphenylboronic acid
Cat. No.:	B1521894

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-fluoro-3-methylphenylboronic acid**

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the structural information, properties, and applications of **5-Bromo-2-fluoro-3-methylphenylboronic acid**. The content herein is structured to provide not just data, but actionable insights grounded in established chemical principles.

Core Molecular Identity and Physicochemical Properties

5-Bromo-2-fluoro-3-methylphenylboronic acid is a synthetically versatile organoboron compound, instrumental as a building block in modern organic chemistry. Its trifunctionalized aromatic ring offers a unique platform for creating complex molecular architectures.

Structural and Chemical Identifiers

A precise understanding of a reagent's identity is fundamental to reproducible science. The core identifiers for this compound are summarized below.

Identifier	Value	Source(s)
CAS Number	957120-61-5	[1] [2]
Molecular Formula	C ₇ H ₇ BBrFO ₂	[1] [2]
Molecular Weight	232.84 g/mol	[3]
IUPAC Name	(5-bromo-2-fluoro-3-methylphenyl)boronic acid	[1]
SMILES	B(C1=CC(=CC(=C1F)C)Br)(O)O	[1]
InChIKey	VLFDXHTXMHURJH-UHFFFAOYSA-N	[1]

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and reaction conditions. While specific experimental data for some properties of this exact molecule are not widely published, the following table combines available data and reasoned estimations based on analogous structures.

Property	Value / Observation	Rationale / Source(s)
Appearance	White to off-white solid or crystalline powder.	Typical appearance for arylboronic acids.[4]
Melting Point	Data not available. A similar compound, 3-Fluoro-5-methylphenylboronic acid, melts at 222 °C.[4]	The melting point is expected to be relatively high due to intermolecular hydrogen bonding between boronic acid groups.
Boiling Point	345.8 °C at 760 mmHg	[3]
Density	1.65 g/cm ³	[3]
Flash Point	162.9 °C	[3]
Solubility	Soluble in organic solvents such as THF, 1,4-dioxane, and DMSO. Sparingly soluble in water.	Inferred from its use in organic synthesis protocols which utilize these solvents.[5]

Spectroscopic Signature: A Guide to Verification

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis. Below are the expected spectroscopic characteristics for **5-Bromo-2-fluoro-3-methylphenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

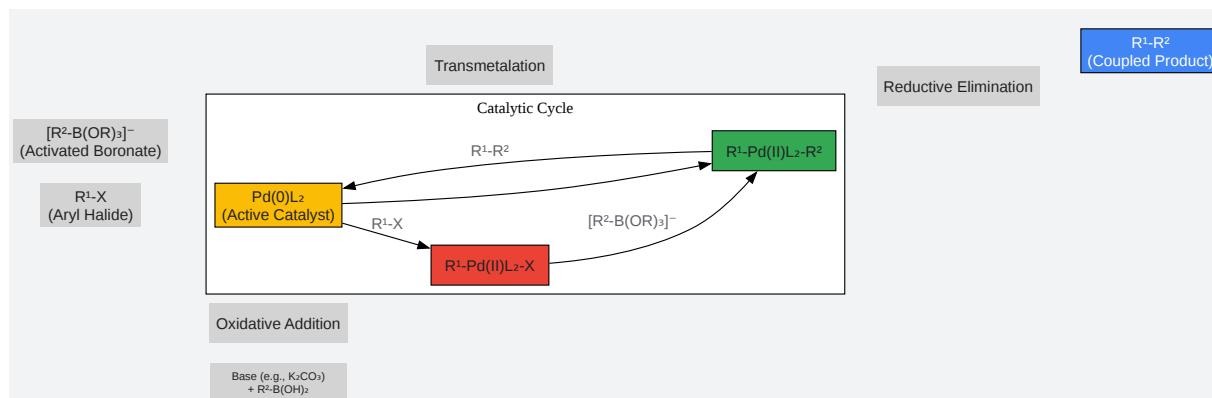
- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments.
 - Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (~7.0-8.0 ppm). These will appear as doublets due to coupling with each other and potentially further splitting from the fluorine atom.

- Methyl Protons (-CH₃): A singlet integrating to three protons will be present, likely in the range of 2.0-2.5 ppm.
- Boronic Acid Protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O, will be observed. Its chemical shift can vary significantly depending on concentration and solvent.
- ¹³C NMR: The carbon spectrum provides a map of the carbon skeleton.
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹J_{C-F}), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon attached to the boron atom (C-B) will also have a characteristic chemical shift.
 - Methyl Carbon (-CH₃): A single signal will appear in the aliphatic region (~15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Expected Appearance	Causality
~3600-3200	O-H Stretch (Boronic Acid)	Strong, very broad	Reflects the extensive hydrogen bonding between boronic acid molecules in the solid state.
~3100-3000	Aromatic C-H Stretch	Medium to weak	Characteristic of sp ² C-H bonds on the phenyl ring.[6]
~1600-1450	Aromatic C=C Stretch	Multiple sharp bands, medium	These absorptions are diagnostic for the presence of the aromatic ring.[6]
~1380-1320	B-O Stretch	Strong	A key signature for the boronic acid functional group.[7]
~1250-1150	C-F Stretch	Strong	Indicates the presence of the carbon-fluorine bond.
~700-600	C-Br Stretch	Medium to strong	Characteristic absorption for the carbon-bromine bond.


Chemical Reactivity and Synthetic Applications

The utility of **5-Bromo-2-fluoro-3-methylphenylboronic acid** stems from its role as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

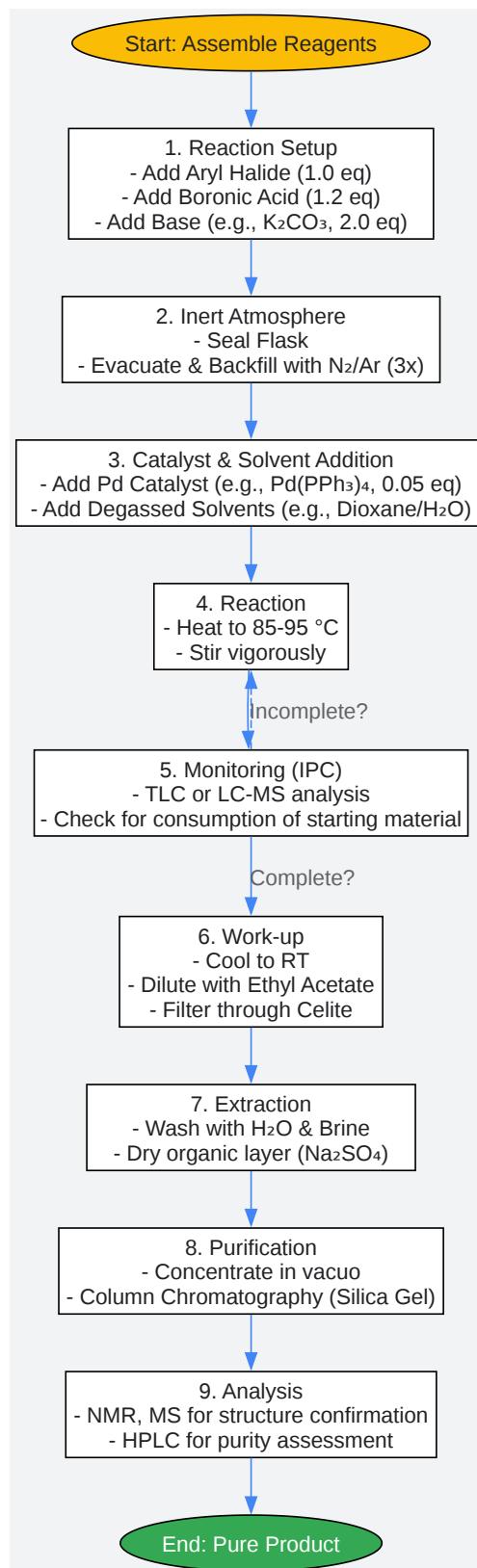
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron species and an organohalide.[8][9][10] In this context, **5-Bromo-2-fluoro-3-methylphenylboronic acid** serves as the organoboron partner. The bromine atom on the same molecule can, in a subsequent step, act as the organohalide partner, demonstrating the compound's utility in sequential couplings.

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent system. The generally accepted catalytic cycle is outlined below.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design


- Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ or catalysts generated *in situ* from a $Pd(II)$ source and phosphine ligands are common.[5] The bulky

phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.

- **Role of the Base:** A base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) is essential.^{[5][10]} It activates the boronic acid by forming a more nucleophilic boronate complex ($[R-B(OH)_3]^-$), which accelerates the transmetalation step—often the rate-determining step of the cycle.
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used.^[5] The organic solvent solubilizes the organohalide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: A Self-Validating Workflow

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using **5-Bromo-2-fluoro-3-methylphenylboronic acid**. This workflow is designed to be self-validating through in-process controls.

[Click to download full resolution via product page](#)

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

- **Reaction Setup:** In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), **5-Bromo-2-fluoro-3-methylphenylboronic acid** (1.2 equivalents), and potassium carbonate (2.0 equivalents).
- **Establish Inert Atmosphere:** Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, which can otherwise deactivate the palladium catalyst.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equivalents). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
- **Reaction Execution:** Immerse the flask in a preheated oil bath at 85-95 °C and stir the mixture vigorously.
- **In-Process Control (IPC):** Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 12-18 hours).
- **Work-up:** Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.
- **Extraction & Drying:** Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the separated organic layer over anhydrous sodium sulfate (Na_2SO_4).
- **Purification:** Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue via flash column chromatography on silica gel.
- **Final Analysis:** Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and assess its purity by HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. This compound, like many organoboron reagents, requires careful handling.

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[11] Avoid contact with skin and eyes.^[11] In case of contact, wash the affected area immediately with plenty of water.^[3]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[11] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-fluoro-3-methylphenylboronic acid is a valuable and highly functionalized building block for organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures that are often key scaffolds in pharmaceutical and materials science research.^{[4][12]} A thorough understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2-fluoro-3-methylphenylboronic acid | C7H7BBrFO2 | CID 44558191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemicalbook.com [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-2-fluoro-3-methylphenylboronic acid structural information]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1521894#5-bromo-2-fluoro-3-methylphenylboronic-acid-structural-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com